![molecular formula C7H3Cl2N3 B13668982 4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
4,8-Dichloropyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It belongs to the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 4,8-Dichloropyrido[4,3-d]pyrimidine typically involves the reaction of pyridine derivatives with chlorinating agents. One common method includes the cyclization of 2,6-dichloropyridine with formamide under high-temperature conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
4,8-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,8-Dichloropyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to act as an antagonist for certain receptors, such as the human chemokine receptor CXCR2.
Biological Studies: The compound is used in studies related to inflammation, autoimmune diseases, and cancer due to its role in modulating immune responses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 4,8-Dichloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby modulating immune responses . This interaction can lead to reduced inflammation and potentially inhibit cancer cell proliferation.
Comparación Con Compuestos Similares
4,8-Dichloropyrido[4,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4,6-Disubstituted Pyrido[3,2-d]pyrimidines: These compounds also exhibit biological activities but may have different receptor targets and therapeutic applications.
Pyridazines and Pyridazinones: These compounds share a similar heterocyclic structure but differ in their nitrogen atom positions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H3Cl2N3 |
|---|---|
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
4,8-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H |
Clave InChI |
GMDZTZMKBPAEDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)Cl)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



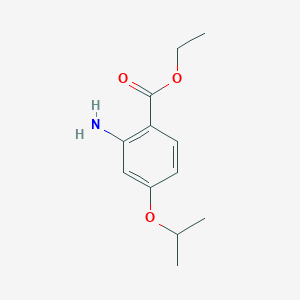
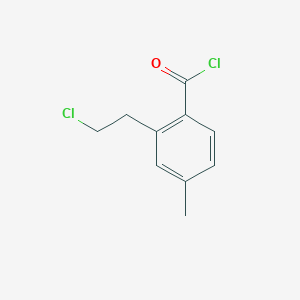

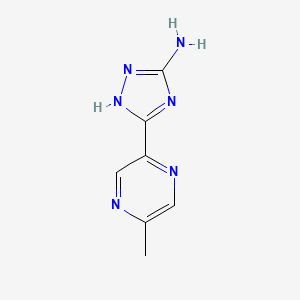
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol](/img/structure/B13668921.png)
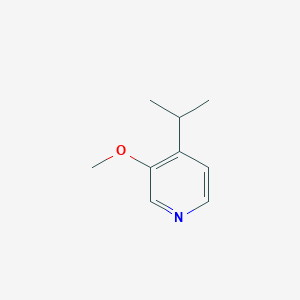
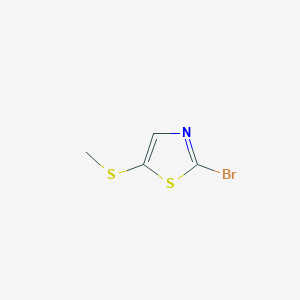

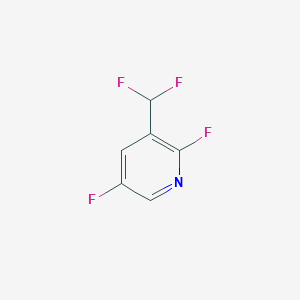


![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)

